5-Chlorothiazole
Overview
Description
5-Chlorothiazole is an organic compound belonging to the thiazole family. It is a colorless, crystalline solid that is water-soluble and has a slight sulfur odor. It is used in a variety of scientific research applications, including as a reagent in chemical synthesis, as a catalyst in organic reactions, and as a drug target in drug discovery. It has also been studied for its biochemical and physiological effects, and its potential applications in laboratory experiments.
Scientific Research Applications
Insecticidal and Antifungal Applications
- Insecticidal Bioactivities: Chlorothiazole rings, including 5-Chlorothiazole, have been found effective in various insecticides. Studies have shown that certain compounds containing chlorothiazole rings exhibit good insecticidal activity against specific pests like Aphis craccivora and Nilaparvata lugens (Shen et al., 2015).
- Antifungal Activity: Derivatives of benzothiazole, such as benzothiazole-appended bis-triazole-based isomers, have shown promising antifungal activity against plant pathogens like Rhizoctonia solani. These compounds have been found to be effective even at low concentrations, highlighting their potential as new antifungal agrochemicals (Upadhyay et al., 2022).
Anticancer and Antitumor Research
- Breast Cancer Research: Certain 2-(4-aminophenyl)benzothiazoles have shown potent inhibitory activity against breast cancer cell lines, suggesting their potential application in cancer treatment. Some derivatives are also active against ovarian, lung, and renal cell lines (Shi et al., 1996).
- Anti-Cancer Properties: A study on 5-chlorobenzothiazole derivatives demonstrated their effectiveness in inhibiting lipid peroxidation and scavenging free radicals. Some compounds showed significant inhibitory capacity in primary anticancer assays, particularly against non-small cell lung cancer and renal cancer cell lines (Ermut et al., 2014).
Neurological and Anticonvulsant Research
- Anticonvulsant Activity: 2-Aminobenzothiazole derivatives have been synthesized and evaluated for their anticonvulsant activity. These compounds have been found to be effective as carbonic anhydrase enzyme inhibitors, indicating their potential in developing new anticonvulsant drugs (Singh et al., 2022).
- MAO-B Inhibitors for Parkinson's Disease: Benzothiazole and benzoxazole derivatives have been designed as MAO-B inhibitors. These compounds showed potential in treating Parkinson's disease by selectively inhibiting MAO-B without affecting MAO-A activity, demonstrating their therapeutic potential (Nam et al., 2017).
Herbicidal and Agricultural Applications
- Herbicidal Activities: Studies on 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates revealed that these compounds have good herbicidal activities, highlighting their potential as novel herbicides. They were effective in inhibiting PSII electron transport, a critical process in plant physiology (Wang et al., 2004).
Other Applications
- Anthrax Treatment: The synthesis and evaluation of benzothiazole derivatives for their anthelmintic activity provide insights into their potential use in treating parasitic infections like anthrax (Rajareddy et al., 2019).
- Diuretic Properties: The study of a new oral diuretic, Disamide, which contains a chlorothiazide component, offers insights into the potential diuretic applications of similar compounds (Symons & Barber, 1960).
properties
IUPAC Name |
5-chloro-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClNS/c4-3-1-5-2-6-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGBTGGBNZEUJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569693 | |
Record name | 5-Chloro-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorothiazole | |
CAS RN |
4175-73-9 | |
Record name | 5-Chlorothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4175-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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